D-Proline-13C5,15N
CAS No.:
Cat. No.: VC18528959
Molecular Formula: C5H9NO2
Molecular Weight: 121.087 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H9NO2 |
---|---|
Molecular Weight | 121.087 g/mol |
IUPAC Name | (2R)-(2,3,4,5-13C4,115N)azolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C5H9NO2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m1/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
Standard InChI Key | ONIBWKKTOPOVIA-WAPLMMNXSA-N |
Isomeric SMILES | [13CH2]1[13CH2][13C@@H]([15NH][13CH2]1)[13C](=O)O |
Canonical SMILES | C1CC(NC1)C(=O)O |
Introduction
Structural and Chemical Properties
Molecular Identity and Isotopic Composition
D-Proline-¹³C₅,¹⁵N is a chiral molecule with the IUPAC name (2R)-(2,3,4,5-¹³C₄,1-¹⁵N)azolidine-2-carboxylic acid. Its molecular formula is C₅H₉NO₂, with a molecular weight of 121.09 g/mol . The isotopic enrichment (98% purity) ensures minimal interference from natural abundance isotopes in analytical applications .
Table 1: Key Identifiers of D-Proline-¹³C₅,¹⁵N
Property | Value |
---|---|
CAS Number | 1331908-17-8 |
Molecular Formula | C₅H₉NO₂ |
Molecular Weight | 121.09 g/mol |
Purity | 98% |
Storage Conditions | 2–8°C, protected from light |
The SMILES notation for the compound is [13CH2]1[13CH2][13C@@H]([15NH][13CH2]1)[13C](=O)O
, reflecting its isotopic substitutions and stereochemistry . The InChIKey ONIBWKKTOPOVIA-WAPLMMNXSA-N
uniquely identifies its structural and isotopic features.
Physicochemical Characteristics
D-Proline-¹³C₅,¹⁵N exists as a white crystalline powder, soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane . Its pKa of 10.6 classifies it as a strong base, influencing its reactivity in protic environments. The compound’s stability under refrigeration (-20°C) ensures long-term viability for experimental use .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis of D-Proline-¹³C₅,¹⁵N involves enantioselective catalytic processes using isotopically labeled precursors. A common method utilizes chiral auxiliaries to induce asymmetry during the cyclization of δ-aminovaleric acid derivatives. For instance, Gawley et al. (2006) demonstrated the use of (R)-BINOL-derived catalysts to achieve high enantiomeric excess (ee > 99%) in the synthesis of labeled proline analogs .
Isotopic Labeling Techniques
The incorporation of ¹³C and ¹⁵N isotopes occurs at specific positions:
-
Carbon-13: All five carbon atoms in the pyrrolidine ring and carboxylic acid group.
-
Nitrogen-15: The ring nitrogen atom.
This labeling pattern is confirmed via high-resolution mass spectrometry (HRMS) and ¹³C-NMR spectroscopy, which reveal distinct isotopic shifts .
Table 2: Analytical Data for Isotopic Verification
Technique | Key Observations |
---|---|
¹³C-NMR | Peaks at δ 25.3 (C-2), 30.1 (C-3), 47.8 (C-5) |
HRMS | m/z 121.087 ([M+H]⁺, calc. 121.087) |
Applications in Organic Synthesis
Chiral Building Block in Pharmaceuticals
D-Proline-¹³C₅,¹⁵N is a precursor to several bioactive alkaloids and anesthetics:
-
(R)-(+)-N-Boc-Pipecolic Acid: Used in peptide synthesis and protease inhibition studies .
-
(S)-(-)-Coniine: A neurotoxin employed in pharmacological models of nicotinic acetylcholine receptor modulation .
-
(S)-(-)-Ropivacaine: A local anesthetic with reduced cardiotoxicity compared to bupivacaine .
The isotopic label allows researchers to trace the fate of the proline moiety in vivo, facilitating pharmacokinetic studies.
Role in Natural Product Synthesis
The compound enables the formal synthesis of complex alkaloids such as (-)-Lasubine II and (+)-Cermizine C, which exhibit antitumor and antimicrobial activities . Its rigid pyrrolidine ring serves as a conformational constraint in macrocyclic compounds, enhancing target binding affinity.
Biological Significance and Metabolic Pathways
Endogenous Occurrence and Microbial Origin
D-Proline is detected in human plasma and saliva, though at lower concentrations than its L-enantiomer. While bacterial racemases contribute to its presence, endogenous production via amino acid racemase activity has been hypothesized.
Metabolic Interconversions
In Saccharomyces cerevisiae, D-Proline-¹³C₅,¹⁵N participates in the arginine-proline metabolic pathway. The enzyme D-amino acid oxidase (DAAO) catalyzes its oxidation to 1-pyrroline-2-carboxylic acid, a precursor to glutamate. This pathway is critical for nitrogen recycling under stress conditions.
Pharmacological and Toxicological Considerations
Toxicity Profile
D-Proline-¹³C₅,¹⁵N exhibits moderate toxicity in murine models, with an LD₅₀ of 450 mg/kg (oral administration). Chronic exposure leads to renal tubular necrosis, attributed to the accumulation of reactive oxygen species during metabolic oxidation.
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